AR-C155858 is a potent and selective inhibitor of MCT1, a transporter protein responsible for the movement of monocarboxylates, such as lactate and γ-hydroxybutyric acid (GHB), across cell membranes []. While its specific source and classification are not detailed in the provided abstracts, its role in scientific research centers around its ability to inhibit MCT1 activity. This has implications for understanding the physiological and pathological roles of MCT1, as well as exploring potential therapeutic avenues for conditions where MCT1 function is dysregulated, such as GHB overdose [].
AR-C155858 exerts its effects by binding to MCT1 and inhibiting its transport activity []. While the precise binding site and molecular mechanism of inhibition are not specified in the provided abstracts, the consequence of AR-C155858 binding is a reduction in the movement of MCT1 substrates across cell membranes. This has been demonstrated for GHB, where AR-C155858 effectively reduces GHB brain concentrations, likely by preventing its uptake at the blood-brain barrier [].
The primary application of AR-C155858, based on the provided research, lies in its potential as a treatment for GHB overdose []. GHB overdose is a serious medical condition with limited treatment options. AR-C155858, by inhibiting MCT1, effectively reduces GHB concentrations in the brain, thereby mitigating its toxicodynamic effects, including respiratory depression []. This suggests that MCT1 inhibitors, such as AR-C155858, could be promising therapeutic agents for managing GHB overdose.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2